

A Comparative Guide to Inter-laboratory Quantification of Flavoxate

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Compound of Interest		
Compound Name:	Flavoxate-d5	
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This guide provides a comprehensive comparison of analytical methodologies for the quantification of Flavoxate, a smooth muscle relaxant used in the treatment of urinary tract disorders.[1][2][3] The information is intended for researchers, scientists, and professionals in drug development, offering an objective overview of method performance based on published experimental data.

Quantitative Method Performance

The quantification of Flavoxate in various matrices, including bulk drug, pharmaceutical formulations, and biological fluids, is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] UV-Visible spectrophotometry is also employed, particularly for formulations.[3] The following tables summarize the performance characteristics of these methods as reported in various studies.

Table 1: Comparison of HPLC Methods for Flavoxate Quantification



Parameter	Method 1	Method 2	Method 3	Method 4
Principle	RP-HPLC-UV	RP-HPLC-UV	RP-HPLC-UV	RP-HPLC-UV
Stationary Phase	Eclipse C18 (150 x 4.6 mm, 5 μm) [4][7]	Hypersil ODS (150 x 4.6 mm, 5 μm)[8]	Zorbax XDB-C18 (150 x 4.6 mm, 5 μm)[9]	Inertsil C18 (150 x 4.6 mm, 5 μm) [10]
Mobile Phase	Acetonitrile: 0.1% Formic acid in water (75:25 v/v)[4][7]	pH 2.75 Buffer: Acetonitrile	Acetonitrile: Methanol: 0.15M Sodium perchlorate (17:35:48 v/v), pH 3[9]	Buffer (3g 1-hexane sulphonic acid, 3 ml OPA, 3 ml TEA): Acetonitrile (650:350)
Flow Rate	0.8 mL/min[4]	1.0 mL/min[8]	Not Specified	Not Specified
Detection (λ)	UV at 229 nm	PDA	UV at 229 nm[9]	UV at 293 nm[10]
Linearity Range	1 - 250 μg/mL[4] [7]	Not Specified	0.03 - 7.5 μg/mL[9]	800 - 1200 μg/mL[10]
LOD	0.23 μg/mL[4][7]	Not Specified	0.6 ng[9]	83.14 μg/mL[10]
LOQ	0.69 μg/mL[4][7]	Not Specified	Not Specified	251.93 μg/mL[10]
Accuracy (% Recovery)	97.4 - 101.3%[4] [7]	92.27 - 97.80% [8]	101.18 - 101.28%[9]	Not Specified
Precision (%RSD)	Intra-day: 0.05 - 0.43, Inter-day: 0.15 - 0.65[4]	< 10[8]	< 2[9]	< 2[10]

Table 2: Performance of LC-MS/MS and UV Spectrophotometry Methods for Flavoxate Quantification



Parameter	LC-MS/MS Method	UV Spectrophotometry Method 1	UV Spectrophotometry Method 2
Principle	LC-MS/MS	Absorption Ratio	Second Derivative
Matrix	Human Plasma[5][6]	Pharmaceutical Formulation[3]	Pharmaceutical Formulation[3]
Linearity Range	Flavoxate: 2.00– 2,000.31 ng/mL, MFCA: 240.00– 24,000.04 ng/mL[5][6]	1 - 30 μg/mL[3]	Flavoxate: 2 - 75 μg/mL, Ofloxacin: 2 - 30 μg/mL[3]
Accuracy (% Recovery)	Flavoxate: 96.09- 103.33%, MFCA: 102.37-109.52%[6]	Not Specified	~100%[3]
Precision (%RSD)	Within-run (Flavoxate): 0.81- 6.67%, Between-run (Flavoxate): 2.01- 9.14%[5][6]	< 1.5%[3]	< 1.5%[3]

Experimental Protocols

A detailed methodology for a representative RP-HPLC-UV method is provided below.

Protocol: RP-HPLC-UV Quantification of Flavoxate in Bulk and Solid Dosage Forms

This protocol is based on the method described by Attimarad M.[4][7]

- 1. Instrumentation and Chromatographic Conditions:
- HPLC System: Agilent 1200 series or equivalent, equipped with an auto-injector, variable wavelength detector, and a data acquisition system.[4]



- Column: Zorbax eclipse XBD-C18 reversed-phase column (150 mm × 4.6 mm, 5 μm particle size).[4]
- Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (75:25 v/v). The pH of the mobile phase should be adjusted to 3.0.[4]
- Flow Rate: 0.8 mL/min.[4]
- Detection Wavelength: 229 nm.
- Injection Volume: 20 μL.
- Column Temperature: Ambient.
- 2. Preparation of Solutions:
- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Flavoxate HCl standard in the mobile phase.[4]
- Internal Standard (Ibuprofen) Stock Solution (1 mg/mL): Dissolve 10 mg of Ibuprofen in 10 mL of the mobile phase.[4]
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1 - 250 μg/mL.
 [4]
- Sample Preparation (Tablets):
 - Weigh and powder 20 tablets.
 - Accurately weigh a quantity of the powder equivalent to 10 mg of Flavoxate HCl and transfer it to a 10 mL volumetric flask.
 - Add approximately 8 mL of the mobile phase and sonicate for 10 minutes.
 - Make up the volume to the mark with the mobile phase and mix well.
 - Filter the solution through a 0.45 μm filter before injection.[4]



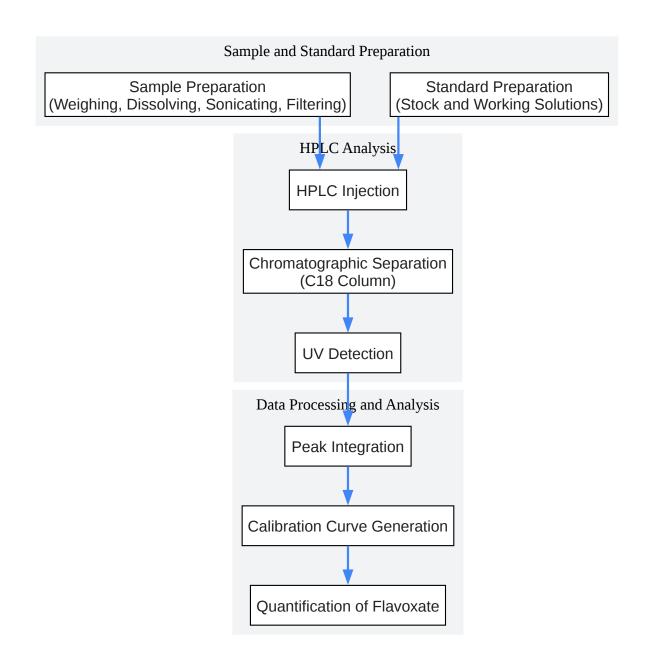
3. Method Validation Parameters:

- Linearity: Analyze the working standard solutions in triplicate. Plot the peak area ratio of Flavoxate to the internal standard against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be > 0.999.[4]
- Accuracy: Perform a recovery study using the standard addition method. Add known amounts of the standard solution to a pre-analyzed sample solution at three different concentration levels. The percentage recovery should be within 98-102%.[4]
- Precision:
 - Intra-day precision: Analyze a standard solution of a known concentration three times on the same day.
 - Inter-day precision: Analyze a standard solution of a known concentration on three different days. The relative standard deviation (%RSD) for both should be less than 2%.[4]
- Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.[4]

Visualizations Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of Flavoxate in a pharmaceutical formulation using HPLC.





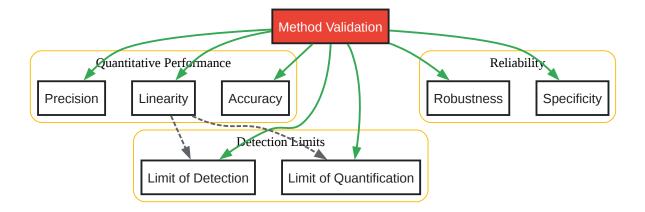
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Caption: Workflow for Flavoxate Quantification by HPLC.

Relationship of Method Validation Parameters



The following diagram outlines the logical relationship between key analytical method validation parameters.



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Caption: Interrelation of Analytical Method Validation Parameters.

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